2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pp2 , have been reported to be potent and selective inhibitors of the Src family tyrosine kinases . These kinases play crucial roles in cellular signaling, controlling cell growth, differentiation, migration, and immune response .
Mode of Action
Based on its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives , it can be hypothesized that it might interact with its targets through direct ortho C–H arylation . This interaction could potentially lead to changes in the activity of the target proteins, thereby affecting cellular signaling .
Biochemical Pathways
Given its potential role as an inhibitor of the src family tyrosine kinases , it could be involved in modulating various signaling pathways regulated by these kinases. These pathways could include those involved in cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds like pp2 are soluble in dmso at a concentration of 25 mg/ml , which could potentially influence its bioavailability
Result of Action
If it acts similarly to other src family tyrosine kinase inhibitors , it could potentially inhibit cellular signaling pathways, leading to changes in cell growth, differentiation, and immune response .
Action Environment
For instance, similar compounds like PP2 are recommended to be stored at -20°C to maintain stability .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-2-14-3-7-16(8-4-14)24-19(27)13-30-22-25-18-11-12-29-20(18)21(28)26(22)17-9-5-15(23)6-10-17/h3-10H,2,11-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIZOCKWNINXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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